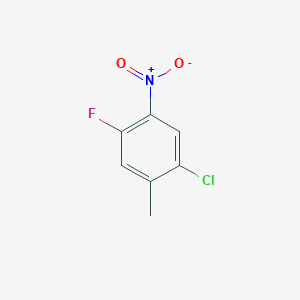

1-クロロ-4-フルオロ-2-メチル-5-ニトロベンゼン

概要

説明

1-Chloro-4-fluoro-2-methyl-5-nitrobenzene is an aromatic compound with the molecular formula C7H5ClFNO2 It is a derivative of benzene, characterized by the presence of chloro, fluoro, methyl, and nitro substituents on the aromatic ring

科学的研究の応用

1-Chloro-4-fluoro-2-methyl-5-nitrobenzene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

準備方法

Synthetic Routes and Reaction Conditions: 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

Industrial Production Methods: Industrial production of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene typically involves large-scale nitration and halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.

化学反応の分析

Types of Reactions: 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and alkylation.

Nucleophilic Aromatic Substitution: Displacement of halogen atoms by nucleophiles like amines or alkoxides.

Reduction: Reduction of the nitro group to an amine group using reducing agents like hydrogen (H2) in the presence of a catalyst.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid.

Halogenation: Chlorine or fluorine gas, or their respective compounds.

Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C).

Major Products:

Amines: Reduction of the nitro group results in the formation of amines.

Substituted Benzene Derivatives: Various substituted benzene compounds depending on the nature of the nucleophile or electrophile used.

作用機序

The mechanism of action of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to biological effects. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to specific targets.

類似化合物との比較

- 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene

- 2-Chloro-4-fluoro-5-nitrotoluene

- 4-Bromo-1-fluoro-2-nitrobenzene

Comparison: 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene is unique due to its specific combination of substituents, which can influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different physical properties, reactivity, and biological activity due to the presence of the methyl group and the specific positions of the chloro, fluoro, and nitro groups on the benzene ring.

生物活性

1-Chloro-4-fluoro-2-methyl-5-nitrobenzene (CFMN) is a nitroaromatic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article explores the compound's biological activity through detailed research findings, case studies, and data tables.

CFMN has the molecular formula and features a nitro group, a chloro group, and a fluoro group attached to a benzene ring. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.

The biological activity of CFMN is primarily attributed to its ability to undergo metabolic transformations within biological systems. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents enhance the compound's electrophilic nature, allowing it to participate in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids .

Toxicological Studies

Toxicological assessments have provided insights into the safety profile of CFMN. Notably:

- Acute Toxicity : The oral LD50 for male rats is reported to be between 294 mg/kg and 694 mg/kg, while for female rats, it ranges from 565 mg/kg to 664 mg/kg . Dermal exposure also presents risks, with an LD50 of 750 mg/kg for males and 1722 mg/kg for females.

- Chronic Effects : Long-term exposure studies indicate that CFMN can induce methaemoglobinaemia, leading to oxidative damage to red blood cells . This condition is characterized by the formation of methemoglobin, which reduces the oxygen-carrying capacity of blood.

Mutagenicity

CFMN has been investigated for its mutagenic potential:

- It induced reverse mutations in bacterial assays but was not mutagenic in mammalian cells in vitro . However, it did show weak mutagenic activity in vivo, as evidenced by DNA strand breaks observed in mouse liver, kidney, and brain tissues.

Case Studies

Several studies have focused on the interactions of CFMN with various biological systems:

- Enzyme Inhibition : Research indicates that CFMN may inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism .

- Antimicrobial Activity : Preliminary studies suggest that CFMN exhibits antimicrobial properties against specific bacterial strains. Its effectiveness may be linked to its ability to disrupt bacterial cell wall synthesis by interacting with penicillin-binding proteins (PBPs) similar to other β-lactam antibiotics.

Data Table: Summary of Biological Activities

| Biological Activity | Findings |

|---|---|

| Acute Toxicity (LD50) | Male Rats: 294-694 mg/kg; Female Rats: 565-664 mg/kg |

| Dermal Toxicity (LD50) | Male Rats: 750 mg/kg; Female Rats: 1722 mg/kg |

| Chronic Effects | Induces methaemoglobinaemia |

| Mutagenicity | Induces reverse mutations in bacteria; weakly mutagenic in vivo |

| Enzyme Inhibition | Affects cytochrome P450 enzymes |

| Antimicrobial Activity | Effective against specific bacterial strains |

特性

IUPAC Name |

1-chloro-4-fluoro-2-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWZCTKTAOOLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438520 | |

| Record name | 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170098-88-1 | |

| Record name | 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the role of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene in the synthesis of 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione?

A1: 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene serves as a crucial intermediate in the multi-step synthesis of the target compound, 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione. The synthesis starts with the nitration of 1-chloro-4-fluoro-2-methylbenzene to yield 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene in high yield []. This nitro-substituted compound then undergoes a series of reactions, including amination, reduction, and cyclization, ultimately leading to the formation of the final product.

Q2: How is 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene synthesized?

A2: The paper describes a highly efficient synthesis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene []. 1-chloro-4-fluoro-2-methylbenzene is reacted with concentrated sulfuric acid and a nitrating agent. This reaction results in the introduction of a nitro group (-NO2) at the 5th position of the benzene ring, leading to the formation of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene with a 94% yield [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。